3,3'-Dimethyl-2,2'-bithiophene

Description

The exact mass of the compound 3,3'-Dimethyl-2,2'-bithiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3'-Dimethyl-2,2'-bithiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dimethyl-2,2'-bithiophene including the price, delivery time, and more detailed information at info@benchchem.com.

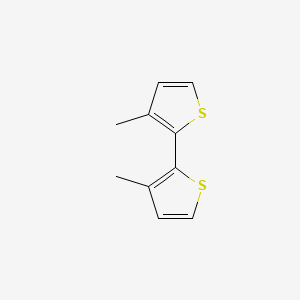

Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-2-(3-methylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S2/c1-7-3-5-11-9(7)10-8(2)4-6-12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAXSONNGUOWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349010 | |

| Record name | 3,3'-Dimethyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67984-20-7 | |

| Record name | 3,3'-Dimethyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3,3'-Dimethyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3,3'-Dimethyl-2,2'-bithiophene is a heterocyclic organic compound that belongs to the broader class of bithiophenes, which are key building blocks in the field of organic electronics and have potential applications in medicinal chemistry.[1][2] The strategic placement of methyl groups at the 3 and 3' positions significantly influences the molecule's conformational, electronic, and, consequently, its material properties. This guide provides a comprehensive overview of the fundamental characteristics of 3,3'-Dimethyl-2,2'-bithiophene, offering insights into its synthesis, structure-property relationships, and potential applications for researchers and professionals in materials science and drug discovery.

Molecular Structure and Conformation

The foundational structure of 3,3'-Dimethyl-2,2'-bithiophene consists of two thiophene rings linked at their 2 and 2' positions, with a methyl group substituted at the 3 and 3' positions of each ring.[3] This substitution pattern introduces significant steric hindrance around the inter-ring bond, which dictates the molecule's preferred conformation.

Unlike the parent 2,2'-bithiophene, which can adopt planar syn and anti conformations, quantum mechanical studies have shown that 3,3'-Dimethyl-2,2'-bithiophene has a strong preference for a non-planar, gauche-gauche conformation.[4] This twisted geometry is a direct consequence of the steric repulsion between the methyl groups on adjacent rings.[4] This conformational lock has profound implications for the material's electronic properties, as the degree of π-conjugation between the thiophene rings is directly related to the dihedral angle between them.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3'-Dimethyl-2,2'-bithiophene is presented in the table below. These values are primarily based on computational predictions and provide a foundational understanding of the molecule's characteristics.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀S₂ | PubChem[3] |

| Molecular Weight | 194.3 g/mol | PubChem[3] |

| IUPAC Name | 3-methyl-2-(3-methylthiophen-2-yl)thiophene | PubChem[3] |

| CAS Number | 67984-20-7 | PubChem[3] |

| Computed XLogP3 | 3.7 | PubChem[3] |

| Computed Complexity | 140 | PubChem[3] |

Synthesis of 3,3'-Dimethyl-2,2'-bithiophene

Conceptual Synthetic Workflow: Nickel-Catalyzed Homocoupling

A plausible and efficient route for the synthesis of 3,3'-Dimethyl-2,2'-bithiophene is the nickel-catalyzed homocoupling of a 2-halo-3-methylthiophene precursor. This approach is attractive due to the commercial availability of the starting materials and the generally high yields of such coupling reactions.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established methodologies for similar bithiophene syntheses and should be optimized for specific laboratory conditions.

Materials:

-

2-Bromo-3-methylthiophene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromo-3-methylthiophene in anhydrous THF dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once the reaction starts, add the remaining 2-bromo-3-methylthiophene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, dissolve a catalytic amount of Ni(dppp)Cl₂ in anhydrous THF. Add the catalyst solution to the Grignard reagent. A color change should be observed, indicating the start of the coupling reaction.

-

Workup: After stirring at room temperature overnight, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 3,3'-Dimethyl-2,2'-bithiophene as a solid.

Electronic and Optical Properties

The electronic and optical properties of 3,3'-Dimethyl-2,2'-bithiophene are intrinsically linked to its twisted conformation. The non-planar structure reduces the effective π-conjugation between the two thiophene rings, leading to a wider HOMO-LUMO gap compared to its planar counterparts.

| Property | Predicted/Estimated Value | Implication |

| HOMO-LUMO Gap | Relatively wide | Blue-shifted absorption compared to planar bithiophenes |

| Absorption (λmax) | UV region | Transparent in the visible region |

| Emission | Likely fluorescent | Potential for use in sensing or as a blue-emitting material |

Potential Applications

The unique properties of 3,3'-Dimethyl-2,2'-bithiophene make it a molecule of interest for various applications, particularly in materials science and potentially in drug discovery.

Organic Electronics

The twisted structure of 3,3'-Dimethyl-2,2'-bithiophene can be advantageous in certain organic electronic applications.[8] While extended planarity is often sought for high charge mobility in organic field-effect transistors (OFETs), the defined non-planar structure can be beneficial for:

-

Host Materials for Organic Light-Emitting Diodes (OLEDs): The wide bandgap makes it a suitable candidate as a host material for phosphorescent emitters, particularly for blue OLEDs.

-

Building Block for Non-Fullerene Acceptors: In organic photovoltaics (OPVs), non-planar building blocks can disrupt excessive aggregation and aid in the formation of an optimal bulk heterojunction morphology.

-

Chiral Electronics: The inherent chirality arising from the twisted conformation could be exploited in chiroptical devices.

Drug Development

Thiophene and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][9][10][11] The lipophilic nature of 3,3'-Dimethyl-2,2'-bithiophene, as indicated by its computed XLogP3 value, suggests it could penetrate cell membranes.[3] While no specific pharmacological studies on this molecule have been reported, its rigid, three-dimensional structure could serve as a unique scaffold for the design of novel therapeutic agents that target specific protein-protein interactions or enzyme active sites.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,3'-Dimethyl-2,2'-bithiophene is classified as follows:

-

Acute Toxicity, Oral: Warning (Harmful if swallowed)[3]

-

Skin Corrosion/Irritation: Warning (Causes skin irritation)[3]

-

Serious Eye Damage/Eye Irritation: Warning (Causes serious eye irritation)[3]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation: Warning (May cause respiratory irritation)[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3,3'-Dimethyl-2,2'-bithiophene is a fascinating molecule whose fundamental properties are dominated by the steric influence of its methyl substituents. Its preference for a non-planar conformation dictates its electronic and optical characteristics, setting it apart from its planar bithiophene analogues. While further experimental validation of its properties is needed, the available computational data and the understanding of related compounds suggest its potential as a valuable building block in organic electronics and as a novel scaffold in medicinal chemistry. This guide provides a solid foundation for researchers and professionals to understand and explore the potential of this unique bithiophene derivative.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

- Hernández, V., & Navarrete, J. T. L. (1995). π Conjugation in 2,2'-Bithiophene and Its Dimethyl Derivatives: Model Compounds of Organic Conducting Polymers Based on Thiophene Rings. The Journal of Physical Chemistry, 99(8), 2036-2043.

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). (a) UV-vis absorption (red) and emission (blue) (λex = 290 nm) spectra... Retrieved January 26, 2026, from [Link]

- Bebel, K., et al. (2018).

-

ResearchGate. (n.d.). UV–Vis absorption spectra of compounds 2 and 3 (10 μM) in HEPES buffer (pH 7.3, 10% DMSO). Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3,3'-Dimethyl-2,2'-bithiophenyl. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). 3D plots of HOMO and LUMO of the 2,2'-bithiophene molecule. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). The dependence of fluorescence on bithiophene conformation. (A)... Retrieved January 26, 2026, from [Link]

- MDPI. (2023).

-

ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. Retrieved January 26, 2026, from [Link]

- Wang, Y., et al. (2023). Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. International Journal of Molecular Sciences, 24(19), 14668.

-

AperTO. (2025). Improved Synthesis of. Retrieved January 26, 2026, from [Link]

- MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia.

-

RSC Publishing. (n.d.). Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. Retrieved January 26, 2026, from [Link]

-

Physical Chemistry Research. (n.d.). Regular Article. Retrieved January 26, 2026, from [Link]

- ResearchGate. (2023).

- MDPI. (2014). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors.

-

ResearchGate. (n.d.). (a) HOMO/LUMO orbitals and energy levels (with respect to vacuum, 0 eV)... Retrieved January 26, 2026, from [Link]

- Asif, M. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. International Journal of Molecular Sciences, 22(14), 7647.

- MDPI. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(19), 6246.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. nbinno.com [nbinno.com]

- 3. 3,3'-Dimethyl-2,2'-bithiophenyl | C10H10S2 | CID 642334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Foreword: The Significance of Steric Hindrance in Conjugated Systems

An In-Depth Technical Guide to the Synthesis and Characterization of 3,3'-Dimethyl-2,2'-bithiophene

3,3'-Dimethyl-2,2'-bithiophene is more than just another heterocyclic compound; it is a foundational building block in the field of organic electronics. Its true significance lies in the steric interaction between the two methyl groups at the 3 and 3' positions. Unlike its planar parent, 2,2'-bithiophene, the methyl groups in this derivative force the two thiophene rings to adopt a twisted conformation.[1] This torsion is not a defect but a critical design element. It profoundly influences the electronic and optical properties of the resulting oligomers and polymers, such as poly(3-methylthiophene), by modulating the extent of π-conjugation along the backbone.[2][3] Understanding the synthesis and detailed characterization of this molecule is therefore paramount for researchers and developers aiming to fine-tune the performance of next-generation organic semiconductors, sensors, and light-emitting devices. This guide provides a comprehensive, field-proven perspective on its synthesis, purification, and multi-faceted characterization.

Part 1: Strategic Synthesis of the Bithiophene Core

The formation of the C-C single bond between the two thiophene rings is the central challenge in synthesizing 3,3'-Dimethyl-2,2'-bithiophene. Modern organometallic cross-coupling reactions provide the most efficient and versatile routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents (e.g., organotins).

Comparative Analysis of Key Synthetic Strategies

| Synthetic Method | Nucleophile | Electrophile | Catalyst (Typical) | Key Advantages | Key Disadvantages |

| Kumada Coupling | Grignard Reagent (R-MgX) | Organohalide (R'-X) | Ni or Pd complexes | High reactivity, cost-effective Grignard reagents. | Low functional group tolerance, moisture-sensitive. |

| Suzuki Coupling | Organoboron (R-B(OR)₂) | Organohalide (R'-X) | Pd complexes | High functional group tolerance, stable reagents, benign byproducts.[4] | Boronic acids can be expensive; potential for side reactions. |

| Stille Coupling | Organostannane (R-SnR'₃) | Organohalide (R'-X) | Pd complexes | Very high functional group tolerance, mild conditions.[5][6] | Toxicity of tin reagents and byproducts requires careful handling and purification.[7] |

| Oxidative Coupling | Thiophene (R-H) | Thiophene (R-H) | Pd catalysts, Fe(III) | Atom-economical, avoids pre-functionalization. | Often suffers from poor regioselectivity and oligomerization.[8][9] |

Experimental Protocol: Kumada Cross-Coupling

The Kumada-Tamao-Corriu coupling is a robust and highly effective method for this specific target due to the high reactivity of the Grignard reagent.[10][11] The causality for its success lies in the transmetalation step, which is typically rapid between the hard Grignard nucleophile and the softer palladium or nickel catalyst center.

Reaction Scheme: 2-Bromo-3-methylthiophene + Mg → 3-Methyl-2-thienylmagnesium bromide 3-Methyl-2-thienylmagnesium bromide + 2-Bromo-3-methylthiophene --(Ni(dppp)Cl₂)--> 3,3'-Dimethyl-2,2'-bithiophene

Step-by-Step Protocol:

-

Apparatus Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents are extremely sensitive to moisture.

-

Grignard Reagent Formation:

-

To a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 2-bromo-3-methylthiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If it does not start, gentle heating with a heat gun may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, which appears as a cloudy grey-brown solution.

-

-

Coupling Reaction:

-

In a separate Schlenk flask under nitrogen, add the catalyst, [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂, ~1-2 mol%).

-

Add a solution of 2-bromo-3-methylthiophene (1.0 equivalent) in anhydrous THF.

-

Cool the catalyst mixture to 0°C in an ice bath.

-

Slowly transfer the prepared Grignard reagent from the first flask to the catalyst mixture via a cannula. An exothermic reaction is expected. Maintain the temperature below 10°C during the addition.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully pouring it into a beaker of crushed ice containing 2 M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product (a yellowish oil) is then purified by vacuum distillation or silica gel column chromatography (eluting with hexanes) to yield 3,3'-Dimethyl-2,2'-bithiophene as a colorless or pale yellow liquid.[12]

-

Visualization: Catalytic Cycle of Cross-Coupling

The diagram below illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or nickel-catalyzed Kumada reactions, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for cross-coupling reactions.

Part 2: Comprehensive Characterization and Validation

Confirming the identity and purity of the synthesized 3,3'-Dimethyl-2,2'-bithiophene is a multi-step process. Each analytical technique provides a unique and complementary piece of the structural puzzle. The workflow below ensures a thorough and self-validating characterization cascade.

Caption: Workflow for the comprehensive characterization of the final product.

Spectroscopic and Spectrometric Data

The following table summarizes the expected analytical data for high-purity 3,3'-Dimethyl-2,2'-bithiophene.

| Technique | Parameter | Expected Value / Observation | Rationale |

| GC-MS | Molecular Ion (M⁺) | m/z = 194.3 | Corresponds to the molecular weight of C₁₀H₁₀S₂.[13] |

| Purity | > 99% (by GC area) | A single dominant peak indicates a pure compound. | |

| ¹H NMR | δ (ppm), CDCl₃ | ~7.15 (d, 2H), ~6.95 (d, 2H), ~2.15 (s, 6H) | Aromatic protons on the thiophene rings and the six equivalent methyl protons. |

| ¹³C NMR | δ (ppm), CDCl₃ | ~135, ~130, ~128, ~125, ~15 | Signals corresponding to the four distinct aromatic carbons and the methyl carbon.[13] |

| UV-Vis | λ_max (in solution) | ~250-280 nm | Represents the π-π* transition of the conjugated system. The exact value is solvent-dependent. |

Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the purified liquid product into a clean, dry vial.

-

Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Mix thoroughly until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to the sample for optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. A standard acquisition uses a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Protocol: UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_max), which provides insight into the electronic structure of the π-conjugated system.

-

Sample Preparation:

-

Prepare a stock solution of 3,3'-Dimethyl-2,2'-bithiophene in a UV-grade solvent (e.g., cyclohexane or acetonitrile) of a known concentration (e.g., 1x10⁻³ M).

-

Perform a serial dilution to prepare a final sample with a concentration of ~1x10⁻⁵ M. The goal is to have a maximum absorbance between 0.5 and 1.0 AU.

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as the blank.

-

Fill a second matched quartz cuvette with the sample solution.

-

Record the baseline with the blank cuvette in the sample path.

-

Scan the sample from approximately 400 nm down to 200 nm.

-

-

Data Analysis:

Conclusion

The synthesis and characterization of 3,3'-Dimethyl-2,2'-bithiophene are cornerstone processes in the development of thiophene-based functional materials. A successful synthesis, particularly via robust methods like Kumada coupling, yields a product whose identity and purity must be rigorously validated. A comprehensive analytical workflow, combining mass spectrometry for molecular weight and purity, NMR for structural elucidation, and UV-Vis spectroscopy for electronic properties, provides a self-validating system of characterization. The insights gained from this detailed analysis, especially regarding the molecule's inherent non-planar structure, are crucial for predicting and controlling the properties of the advanced polymers and materials derived from it.

References

-

PubChem. (n.d.). 3,3'-Dimethyl-2,2'-bithiophenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Cervenka, J., et al. (1994). Ab initio study of torsional potentials in 2,2'-bithiophene and 3,4'- and 3,3'-dimethyl-2,2'-bithiophene as models of the backbone flexibility in polythiophene and poly(3-methylthiophene). The Journal of Chemical Physics. Retrieved from [Link]

-

Hernández, V., et al. (1997). Electronic and geometric structure of methylthiophenes and selected dimethyl-2,2'-bithiophenes. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Dal Colle, M., et al. (1999). A Theoretical Investigation of the Torsional Potential in 3,3'-Dimethyl-2,2'-bithiophene and 3,4'-Dimethyl-2,2'-bithiophene: A Comparison between HF, MP2, and DFT Theory. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Uyanik, M., et al. (2010). Metal-Free Regioselective Oxidative Biaryl Coupling Leading to Head-to-Tail Bithiophenes: Reactivity Switching, a Concept Based on the Iodonium(III) Intermediate. Organic Letters. Retrieved from [Link]

-

Supporting Information. (2022). Royal Society of Chemistry. Retrieved from [Link]

-

Dwivedi, S., et al. (2014). Supporting Information: A simple competent etiquette for Pd catalyzed ligand free homocoupling of aryl boronic acids in water at ambient conditions. Royal Society of Chemistry. Retrieved from [Link]

-

Cervenka, J., et al. (1994). Ab initio study of torsional potentials in 2,2'-bithiophene and 3,4'- and 3,3'-dimethyl-2,2'-bithiophene as models of the backbone flexibility in polythiophene and poly(3-methylthiophene). The Journal of Chemical Physics. Retrieved from [Link]

-

Zhang, J., et al. (n.d.). Asymmetric Oxidation of Bridging Vinyl- and Ethynyl Terthiophene Ligands in Trinuclear Ruthenium Complexes. Dalton Transactions. Retrieved from [Link]

-

Oftadeh, M., & Jamalian, M. (2019). Theoretical Calculations of Refractive Index of Synthesized One and Two Substituted Derivatives of Functionalized Bithiophene. Physical Chemistry Research. Retrieved from [Link]

-

Takagi, K., et al. (2020). Synthesis and characterization of cyclobutenedione–bithiophene π-conjugated polymers: acetal-protecting strategy for Kumada–Tamao–Corriu coupling polymerization between aryl bromide and Grignard reagents. Polymer Chemistry. Retrieved from [Link]

-

Lo, S.-C., & Liou, G.-S. (2007). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Journal of the American Chemical Society. Retrieved from [Link]

-

Pomerantz, M., et al. (2002). Synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates. The Journal of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 2,2'-Bithiophene. NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Tel, T. H. (2011). Synthesis of Novel Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups. Molecules. Retrieved from [Link]

-

Wang, X., et al. (2006). Pd-Catalyzed Aerobic Oxidative Coupling of Thiophenes: Synergistic Benefits of Phenanthroline Dione and a Cu Cocatalyst. Organic Letters. Retrieved from [Link]

-

Takagi, K., et al. (2019). Synthesis and characterization of cyclobutenedione–bithiophene π-conjugated polymers: acetal-protecting strategy for Kumada–Tamao–Corriu coupling polymerization between aryl bromide and Grignard reagents. Polymer Chemistry. Retrieved from [Link]

-

Villemin, D., et al. (2002). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

-

Hagar, M., et al. (2022). Optimization of Kumada-Corriu-Tamao cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. ACG Publications. Retrieved from [Link]

-

Cammidge, A. N., et al. (2002). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

-

Zimmer, H., et al. (1993). Synthesis of Novel Crown Ethers Derived from 3,3′-Dimethyl-2,2′-Bithienylene and Preparation of a,o-Bis-(3-methylenethienyl) Ethers. Acta Chemica Scandinavica. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Dimethoxy-2,2'-bithiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

Aslan, A., et al. (2012). An oxidative coupling route to macrocyclic thiophenes and its application in the synthesis of a donor/acceptor hybrid molecule. Chemical Communications. Retrieved from [Link]

-

Al-Tel, T. H. (2011). Synthesis of Novel Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups. Molecules. Retrieved from [Link]

-

Hagar, M., et al. (2022). Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. ResearchGate. Retrieved from [Link]

-

Paulus, E. F., et al. (1988). Structure of 3,3'-dimethoxy-2,2'-bithiophene and comparison with quantum-mechanical calculations. ResearchGate. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). Synthesis of Polythiophenes using Oxidative Coupling. University of Rhode Island. Retrieved from [Link]

-

Kim, Y., et al. (2000). Spectroscopic Characteristics and Intermolecular Interactions of Thiophene/Phenylene Co-Oligomers in Solutions. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Browne, D. L. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Chemical Society Reviews. Retrieved from [Link]

-

Dohi, T., et al. (2012). Hypervalent iodine induced oxidative cross coupling via thiophene cation radical intermediate. Heterocycles. Retrieved from [Link]

-

Jung, H., et al. (2025). One-Pot Stille Coupling Homopolymerization Toward Bithiophene–Quinoxaline Copolymers with Reduced Sequence Defects. ResearchGate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3,3'-DIMETHYL-2,2'-BITHIOPHENE. Retrieved from [Link]

Sources

- 1. Synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. 3,3'-Dimethyl-2,2'-bithiophene | 67984-20-7 [sigmaaldrich.com]

- 13. 3,3'-Dimethyl-2,2'-bithiophenyl | C10H10S2 | CID 642334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Fingerprinting of 3,3'-Dimethyl-2,2'-bithiophene: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3,3'-Dimethyl-2,2'-bithiophene, a key heterocyclic building block in the development of organic electronic materials and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the thorough characterization of this compound.

Introduction: The Significance of 3,3'-Dimethyl-2,2'-bithiophene

3,3'-Dimethyl-2,2'-bithiophene (DMbT) is a substituted bithiophene derivative with the chemical formula C₁₀H₁₀S₂ and a molecular weight of 194.3 g/mol [1]. Its unique structural and electronic properties, arising from the π-conjugated bithiophene core and the steric and electronic effects of the methyl substituents, make it a valuable component in the design of conducting polymers, organic field-effect transistors (OFETs), and novel therapeutic agents. Accurate and comprehensive spectroscopic analysis is paramount to confirming its identity, purity, and understanding its behavior in various applications. This guide will delve into the core spectroscopic techniques used to elucidate the structure and properties of DMbT.

Molecular Structure and Isomerism

The structure of 3,3'-Dimethyl-2,2'-bithiophene consists of two thiophene rings linked at the 2 and 2' positions, with a methyl group substituted at the 3 and 3' positions. The linkage between the two thiophene rings allows for rotational freedom, leading to different conformational isomers (syn and anti). The steric hindrance between the methyl groups and the sulfur atoms influences the preferred dihedral angle between the rings, which in turn affects the electronic conjugation and, consequently, the spectroscopic properties.

Caption: Conformational isomers of 3,3'-Dimethyl-2,2'-bithiophene.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For DMbT, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and assessing purity.

A. ¹H NMR Spectroscopy

Theoretical Principles: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent, non-equivalent protons.

Expected Spectrum of 3,3'-Dimethyl-2,2'-bithiophene: Based on the analysis of the parent compound, 2,2'-bithiophene[2], and considering the electronic effect of the methyl groups, the following signals are anticipated for DMbT in a deuterated solvent like CDCl₃:

-

Aromatic Protons (H4/H4' and H5/H5'): Two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm for thiophenes) are expected[3]. The protons at the 4 and 4' positions will likely appear as a doublet, coupled to the protons at the 5 and 5' positions. Similarly, the protons at the 5 and 5' positions will appear as a doublet, coupled to the H4/H4' protons. The electron-donating nature of the methyl groups at the 3 and 3' positions will likely cause a slight upfield shift compared to unsubstituted bithiophene.

-

Methyl Protons (CH₃): A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) is expected for the two equivalent methyl groups. The integration of this signal should correspond to six protons.

Data Summary Table:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4, H4' | ~6.9 - 7.2 | Doublet (d) | 2H |

| H5, H5' | ~7.1 - 7.4 | Doublet (d) | 2H |

| CH₃ | ~2.1 - 2.4 | Singlet (s) | 6H |

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR analysis of DMbT.

B. ¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Expected Spectrum of 3,3'-Dimethyl-2,2'-bithiophene: The ¹³C NMR spectrum of DMbT is expected to show five distinct signals, corresponding to the five non-equivalent carbon atoms in the symmetric molecule. PubChem provides reference data for the ¹³C NMR spectrum[1].

Data Summary Table:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2, C2' | ~135 - 140 |

| C3, C3' | ~130 - 135 |

| C4, C4' | ~125 - 130 |

| C5, C5' | ~120 - 125 |

| CH₃ | ~15 - 20 |

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets.

II. Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Principles: UV-Vis spectroscopy probes the electronic transitions within a molecule. For conjugated systems like DMbT, the absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals; a smaller energy gap results in a longer λmax.

Expected Spectrum of 3,3'-Dimethyl-2,2'-bithiophene: Bithiophene and its derivatives typically exhibit strong absorption in the UV region due to π-π* transitions of the conjugated system[4][5][6]. The λmax is sensitive to the planarity of the bithiophene unit; increased planarity leads to better conjugation and a red shift (longer λmax). The methyl groups in DMbT may cause some steric hindrance, leading to a slightly twisted conformation and a blue-shifted (shorter λmax) absorption compared to a fully planar analogue. The spectrum is expected to show a primary absorption band between 250 and 350 nm[3].

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis analysis of DMbT.

III. Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Expected Spectrum of 3,3'-Dimethyl-2,2'-bithiophene: The IR spectrum of DMbT will be characterized by absorptions corresponding to the vibrations of the thiophene rings and the methyl groups.

Data Summary Table:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch (CH₃) | 2980 - 2850 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-S stretch in thiophene ring | 850 - 600 |

| C-H out-of-plane bending | 900 - 675 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation[7][8][9].

Caption: Workflow for ATR-FTIR analysis of DMbT.

IV. Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion can provide valuable structural information.

Expected Spectrum of 3,3'-Dimethyl-2,2'-bithiophene: The mass spectrum of DMbT, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS), is expected to show a prominent molecular ion peak ([M]⁺) at m/z = 194, corresponding to the molecular weight of the compound[1].

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of methyl groups and cleavage of the bithiophene structure. Common fragmentation pathways for aromatic compounds can be complex, but some expected fragments include:

-

[M - CH₃]⁺: A peak at m/z = 179, corresponding to the loss of a methyl radical.

-

Thienyl Fragments: Peaks corresponding to various substituted thienyl cations.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds like DMbT, providing both separation and identification[10][11][12].

Caption: Workflow for GC-MS analysis of DMbT.

Conclusion and Future Perspectives

The spectroscopic techniques outlined in this guide—NMR, UV-Vis, IR, and MS—provide a powerful and complementary suite of tools for the comprehensive characterization of 3,3'-Dimethyl-2,2'-bithiophene. A thorough application of these methods is essential for ensuring the quality and purity of this important chemical intermediate and for understanding its structure-property relationships in the context of advanced materials and pharmaceutical development. Future research may involve more advanced spectroscopic techniques, such as 2D NMR for unambiguous signal assignment and computational modeling to correlate theoretical predictions with experimental data, further deepening our understanding of this versatile molecule.

References

-

PubChem. 3,3'-Dimethyl-2,2'-bithiophenyl. National Center for Biotechnology Information. [Link]

-

ResearchGate. UV/Vis absorption of bithiophene dyes 3a–c and 5a–c absorbed over TiO2. [Link]

-

PubChem. 3,3'-Dimethyl-2,2'-bithiophenyl | C10H10S2 | CID 642334. National Center for Biotechnology Information. [Link]

-

Organomation. GC-MS Sample Preparation. [Link]

-

ResearchGate. FTIR-spectra of poly-3,3'dipenthoxy-2,2'-bithiophene (poly-3pTC) prepared by classical chemical synthesis. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

University of Oxford. Quantitative NMR Spectroscopy. [Link]

-

Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

-

Chegg.com. Solved Mass spectral analysis of 3,3-dimethyl-2-butanone. [Link]

-

MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Link]

-

Agilent. The Basics of UV-Vis Spectrophotometry. [Link]

-

Doc Brown's Chemistry. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for... [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

-

MDPI. Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. [Link]

-

Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

MMRC. ATR – Theory and Applications. [Link]

-

OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

Chemistry LibreTexts. Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

RSC Publishing. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

Purdue Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

Chegg.com. Solved Mass spectral analysis of 3,3-dimethyl-2-butanone. [Link]

-

Taylor & Francis. Gas Chromatography Mass Spectrometry. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

-

ArTS. ChemElectroChem. [Link]

Sources

- 1. 3,3'-Dimethyl-2,2'-bithiophenyl | C10H10S2 | CID 642334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-BITHIOPHENE(492-97-7) 1H NMR spectrum [chemicalbook.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jascoinc.com [jascoinc.com]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

IUPAC name for 3,3'-Dimethyl-2,2'-bithiophene

An In-depth Technical Guide to 3,3'-Dimethyl-2,2'-bithiophene: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,3'-Dimethyl-2,2'-bithiophene, a pivotal heterocyclic building block in materials science and medicinal chemistry. The official IUPAC name for this compound is 3-methyl-2-(3-methylthiophen-2-yl)thiophene.[1] This document delineates its fundamental physicochemical properties, offers an in-depth analysis of its spectroscopic signature, and presents a detailed, field-proven protocol for its synthesis via nickel-catalyzed cross-coupling. We will explore the profound influence of its unique 3,3'-dimethyl substitution pattern on the properties of derived conjugated polymers, impacting fields like organic electronics. Furthermore, its potential as a versatile scaffold in drug discovery programs will be discussed, contextualized within modern development workflows. This guide is intended for researchers, chemists, and materials scientists seeking both foundational knowledge and practical insights into the strategic use of this compound.

Chapter 1: The Strategic Importance of 3,3'-Dimethyl-2,2'-bithiophene

Thiophene-based oligomers and polymers are cornerstones of organic electronics, prized for their tunable electronic properties, environmental stability, and processability.[2][3] Within this class, 2,2'-bithiophene serves as the fundamental repeating unit. The strategic placement of substituents onto this core structure is the primary method for fine-tuning the final material's characteristics.

3,3'-Dimethyl-2,2'-bithiophene is a particularly significant derivative. The methyl groups at the 3 and 3' positions introduce considerable steric hindrance. Unlike the parent 2,2'-bithiophene which prefers a planar conformation, the methyl groups in 3,3'-dimethyl-2,2'-bithiophene force a significant torsional angle (twist) between the two thiophene rings. This non-planar geometry has critical consequences:

-

Solubility: The twisted structure disrupts intermolecular packing, leading to enhanced solubility in organic solvents—a crucial attribute for solution-based processing of derived polymers.

-

Electronic Properties: The twist reduces the extent of π-conjugation across the two rings. In a polymer chain, this leads to a blue-shift in absorption and a wider bandgap compared to polymers made from unsubstituted or 3-alkylated thiophenes. This provides a powerful tool for tuning the optical and electronic properties of materials for specific applications like light-emitting diodes or transistors.[3][4]

-

Morphology: The defined stereochemistry can influence the self-assembly and solid-state packing of resulting polymers, directly impacting charge carrier mobility in thin-film devices.

Beyond materials science, thiophene and bithiophene motifs are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous approved pharmaceuticals.[5] Their ability to act as bioisosteres for phenyl rings and engage in specific hydrogen bonding and hydrophobic interactions makes them attractive for designing novel therapeutic agents.

Chapter 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is foundational to its application. This chapter details the key identifiers and the expected spectroscopic signature of 3,3'-Dimethyl-2,2'-bithiophene.

Nomenclature and Identification

| Identifier | Value |

| IUPAC Name | 3-methyl-2-(3-methylthiophen-2-yl)thiophene[1] |

| Common Synonyms | 3,3'-Dimethyl-2,2'-bithiophenyl, 3,3'-Dimethyl-2,2'-bithienyl[1][6] |

| CAS Number | 67984-20-7[1][6][7] |

| Molecular Formula | C₁₀H₁₀S₂[1] |

| SMILES | CC1=C(SC=C1)C2=C(C=CS2)C[1] |

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 194.32 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 160-162 °C @ 25 Torr | [6] |

| Density | ~1.169 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.618 - 1.62 | [6] |

| Storage | Refrigerator (+4°C) | [6] |

Spectroscopic Signature: An Interpretive Guide

Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation. The combination of NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy offers a complete picture of the molecule.[8][9][10][11]

-

¹H NMR (Proton NMR): The symmetry of the molecule simplifies the spectrum. We expect two distinct signals for the aromatic protons and one for the methyl protons.

-

Aromatic Protons (H4/H4' and H5/H5'): These will appear as two doublets in the aromatic region (~6.8-7.2 ppm). The coupling constant (J-value) between them will be characteristic of vicinal coupling in a thiophene ring (~5 Hz).

-

Methyl Protons (-CH₃): A singlet integrating to 6 protons will appear in the upfield region (~2.2-2.4 ppm), as there are no adjacent protons to couple with.

-

-

¹³C NMR (Carbon NMR): Due to symmetry, five distinct signals are expected.

-

Quaternary Carbons (C2/C2' and C3/C3'): Two signals in the downfield region (~130-140 ppm). C2, being directly involved in the inter-ring bond, will be distinct from C3, which bears the methyl group.

-

Methine Carbons (C4/C4' and C5/C5'): Two signals in the aromatic region (~120-130 ppm).

-

Methyl Carbon (-CH₃): One sharp signal in the upfield aliphatic region (~15-20 ppm).

-

-

Mass Spectrometry (MS): In a GC-MS analysis, the primary peak of interest is the molecular ion (M⁺).

-

Molecular Ion Peak (M⁺): A strong signal will be observed at m/z = 194, corresponding to the molecular weight of the compound. The isotopic pattern will show a notable M+2 peak due to the natural abundance of the ³⁴S isotope.

-

-

Infrared (IR) Spectroscopy:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic thiophene protons.

-

~2950-2850 cm⁻¹: C-H stretching of the methyl groups.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~850-700 cm⁻¹: C-S stretching, characteristic of the thiophene ring.

-

-

UV-Vis Spectroscopy: The molecule will exhibit a primary absorption band in the UV region.

-

λ_max (~250-280 nm): This absorption corresponds to the π → π* electronic transition. The exact position is sensitive to the solvent and the torsional angle between the rings. The non-planar structure, which reduces conjugation, results in a shorter wavelength of maximum absorption (λ_max) compared to the planar 2,2'-bithiophene.

-

Chapter 3: Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is paramount for any research program. While several cross-coupling methods exist, the Nickel-catalyzed Kumada coupling of a Grignard reagent with an aryl halide is a robust and cost-effective choice for this specific transformation.

Recommended Protocol: Kumada Cross-Coupling

This protocol describes the homocoupling of 2-bromo-3-methylthiophene to yield the target compound.

Materials:

-

2-Bromo-3-methylthiophene

-

Magnesium turnings

-

1,2-Dibromoethane (as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Grignard Reagent Formation: a. Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel. b. Add a small volume of anhydrous THF, followed by a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. c. Slowly add a solution of 2-bromo-3-methylthiophene (1.0 equivalent) in anhydrous THF via the dropping funnel. Maintain a gentle reflux. The reaction is exothermic and may require occasional cooling. d. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, (3-methylthiophen-2-yl)magnesium bromide.

-

Cross-Coupling Reaction: a. In a separate flask under an inert atmosphere, dissolve the NiCl₂(dppe) catalyst (1-2 mol%) in anhydrous THF. b. Cool the Grignard reagent solution to 0°C in an ice bath. c. Slowly add the catalyst solution to the Grignard reagent. d. Add a second equivalent of 2-bromo-3-methylthiophene slowly to the reaction mixture. e. Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: a. Cool the reaction mixture to room temperature and quench by slowly pouring it into a beaker of ice-cold 1 M HCl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). c. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 3,3'-Dimethyl-2,2'-bithiophene.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 3,3'-Dimethyl-2,2'-bithiophene.

Mechanistic Insight: The Kumada Coupling Cycle

The efficiency of the synthesis hinges on the nickel catalyst, which orchestrates the bond formation. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Caption: A hypothetical workflow for drug discovery starting from the bithiophene scaffold.

In this workflow, the bithiophene core is systematically modified to create a library of analogs. These are then tested in high-throughput screens against a specific biological target (e.g., an enzyme or receptor). Promising "hits" are then subjected to lead optimization, where structure-activity relationships (SAR) are established to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a preclinical drug candidate.

Chapter 6: Safety and Handling

As a laboratory chemical, 3,3'-Dimethyl-2,2'-bithiophene must be handled with appropriate care.

GHS Hazard Classification: [1]

| Hazard Code | Statement | Precaution |

|---|---|---|

| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. |

| H315 | Causes skin irritation | Wear protective gloves. |

| H319 | Causes serious eye irritation | Wear eye protection. |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, preferably under refrigeration.

References

-

PubChem. (n.d.). 3,3'-Dimethyl-2,2'-bithiophenyl. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). 2,2'-Bithiophene. Retrieved January 26, 2026, from [Link]

-

Journal of Materials Chemistry C. (2018). n-Type conjugated polymers based on 3,3′-dicyano-2,2′-bithiophene: synthesis and semiconducting properties. Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3,3'-Dimethoxy-2,2'-bithiophene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Paulus, E. F., et al. (1988). Structure of 3,3'-dimethoxy-2,2'-bithiophene and comparison with quantum-mechanical calculations. ResearchGate. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2008). Electrochemical Polymerization of 4,4-Dimethyl-2,2'-Bithiophene in Concentrated Polymer Liquid Crystal Solution. Retrieved January 26, 2026, from [Link]

- Google Patents. (1991). Polymerization of thiophene and its derivatives.

-

Chemistry of Materials. (2018). Polythiophene: From Fundamental Perspectives to Applications. American Chemical Society. Retrieved January 26, 2026, from [Link]

-

ChemRxiv. (2023). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4 dinitrobenzaldehyd. Retrieved January 26, 2026, from [Link]

-

MDPI. (2018). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. Retrieved January 26, 2026, from [Link]

-

Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved January 26, 2026, from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omary-El-Gahami/01f0579e26e3260c6f1088710ac600d815152843]([Link]

-

AZoM. (2012). Conductive Polymers - Applications for Electronic Devices and Sensors. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3,3'-DIMETHYLBIPHENYL. Retrieved January 26, 2026, from [Link]

-

DTIC. (1989). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Retrieved January 26, 2026, from [Link]

-

SciELO South Africa. (2020). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved January 26, 2026, from [Link]

-

Advanced Materials. (2005). Light-Emitting Polythiophenes. Wiley Online Library. Retrieved January 26, 2026, from [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (2013). 2,2′-Bithiophene-3,3′-dicarbonitrile. National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Polymer Chemistry. (2013). Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers. Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. Retrieved January 26, 2026, from [Link]

- Google Patents. (2010). Synthesis of green ketone intermediate.

-

AZoLifeSciences. (2023). How Does Biochemistry Influence Drug Development?. Retrieved January 26, 2026, from [Link]

-

MIT OpenCourseWare. (2013). Lecture 3: Overview of Drug Development 2. Retrieved January 26, 2026, from [Link]

Sources

- 1. 3,3'-Dimethyl-2,2'-bithiophenyl | C10H10S2 | CID 642334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 4. n-Type conjugated polymers based on 3,3′-dicyano-2,2′-bithiophene: synthesis and semiconducting properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,3'-DIMETHYL-2,2'-BITHIOPHENYL | 67984-20-7 [chemicalbook.com]

- 7. 3,3'-Dimethyl-2,2'-bithiophene | CymitQuimica [cymitquimica.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 3,3'-Dimethyl-2,2'-bithiophene

Introduction: The Significance of Steric Influence in Bithiophene Scaffolds

3,3'-Dimethyl-2,2'-bithiophene is a substituted aromatic heterocyclic compound that serves as a valuable building block in the realm of organic electronics and materials science. Its parent structure, 2,2'-bithiophene, is a key component in the development of conducting polymers and organic semiconductors. The introduction of methyl groups at the 3 and 3' positions, proximal to the inter-ring linkage, induces significant steric hindrance. This structural feature is not a minor perturbation; it fundamentally dictates the molecule's conformational preferences, electronic properties, and ultimately, its utility in advanced applications. This guide provides a comprehensive technical overview of the molecular structure of 3,3'-Dimethyl-2,2'-bithiophene, delving into its synthesis, conformational dynamics, spectroscopic signatures, and potential applications for researchers, scientists, and drug development professionals.

Molecular Characteristics

A summary of the key identifiers and computed properties for 3,3'-Dimethyl-2,2'-bithiophene is provided below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | 3-methyl-2-(3-methylthiophen-2-yl)thiophene | PubChem[1] |

| Molecular Formula | C₁₀H₁₀S₂ | PubChem[1] |

| Molecular Weight | 194.3 g/mol | PubChem[1] |

| CAS Number | 67984-20-7 | PubChem[1] |

| SMILES | CC1=C(SC=C1)C2=C(C=CS2)C | PubChem[1] |

Synthesis of 3,3'-Dimethyl-2,2'-bithiophene: A Strategic Approach

The synthesis of 3,3'-Dimethyl-2,2'-bithiophene is most effectively achieved through a two-step process, beginning with the synthesis of a dihalogenated precursor, followed by a cross-coupling reaction to introduce the methyl groups. This strategy allows for precise control over the substitution pattern.

Step 1: Synthesis of 3,3'-Dibromo-2,2'-bithiophene

The precursor, 3,3'-Dibromo-2,2'-bithiophene, can be synthesized from 3-bromothiophene via a copper-mediated coupling reaction.[2]

Experimental Protocol: Synthesis of 3,3'-Dibromo-2,2'-bithiophene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Copper Coupling: To the reaction mixture, add copper(II) chloride (CuCl₂) (1.1 eq) in one portion.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 3,3'-dibromo-2,2'-bithiophene as a white solid.

Step 2: Kumada Cross-Coupling for the Synthesis of 3,3'-Dimethyl-2,2'-bithiophene

The final step involves a nickel-catalyzed Kumada cross-coupling reaction between 3,3'-dibromo-2,2'-bithiophene and a methyl Grignard reagent.[3]

Experimental Protocol: Synthesis of 3,3'-Dimethyl-2,2'-bithiophene

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,3'-dibromo-2,2'-bithiophene (1.0 eq) and a nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂) (0.05 eq).

-

Solvent and Reagent Addition: Add anhydrous diethyl ether or THF to dissolve the solids. To this solution, add methylmagnesium bromide (CH₃MgBr) (2.2 eq, as a solution in THF) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 3,3'-dimethyl-2,2'-bithiophene.

Conformational Analysis: The Dominance of Steric Effects

The molecular structure of 3,3'-Dimethyl-2,2'-bithiophene is fundamentally governed by the steric repulsion between the two methyl groups. This steric hindrance prevents the molecule from adopting a planar conformation, which would maximize π-conjugation between the two thiophene rings. Instead, the molecule exists in a twisted, or non-planar, conformation.

Computational studies, such as ab initio molecular orbital theory, have been employed to investigate the torsional potential of 3,3'-dimethyl-2,2'-bithiophene. These studies reveal a significant energy barrier to rotation around the central C-C bond, with the most stable conformations being non-planar. The two primary conformations are the syn and anti forms, which are in equilibrium.

-

Syn-conformation: The sulfur atoms of the two thiophene rings are on the same side of the C-C single bond.

-

Anti-conformation: The sulfur atoms are on opposite sides of the C-C single bond.

Due to the steric clash of the methyl groups, both the syn and anti conformations are significantly twisted from planarity. The dihedral angle between the planes of the two thiophene rings is a key parameter in describing this twisted geometry. Theoretical calculations suggest that this angle is in the range of 50-70 degrees for the most stable conformers. This contrasts with the parent 2,2'-bithiophene, which prefers a more planar arrangement to maximize conjugation.

Spectroscopic Characterization: Predicted Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Thiophene Protons: Two distinct signals for the protons on the thiophene rings are anticipated. Due to the symmetry of the molecule, the proton at the 4-position and the proton at the 5-position will each give a distinct signal, likely appearing as doublets due to coupling with each other.

-

Methyl Protons: A single, more intense signal corresponding to the six protons of the two methyl groups will be present in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum will show a set of signals corresponding to the unique carbon atoms in the molecule.

-

Thiophene Carbons: Signals for the four distinct sp²-hybridized carbon atoms of the thiophene rings will be observed in the aromatic region.

-

Methyl Carbons: A single signal in the aliphatic region will correspond to the two equivalent methyl carbons.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 3,3'-Dimethyl-2,2'-bithiophene is expected to be significantly influenced by its non-planar conformation. The π-π* transition, which is responsible for the main absorption band in conjugated systems, will be blue-shifted (shifted to a shorter wavelength) compared to that of the planar 2,2'-bithiophene. This is a direct consequence of the reduced π-conjugation across the two rings due to the twisted geometry. The absorption maximum (λmax) is therefore predicted to be at a lower wavelength than that of unsubstituted bithiophene.

Applications in Organic Electronics and Drug Development

The unique structural and electronic properties of 3,3'-disubstituted-2,2'-bithiophenes make them attractive building blocks for a variety of applications.

-

Organic Electronics: The twisted conformation of 3,3'-Dimethyl-2,2'-bithiophene can be advantageous in certain organic electronic devices. While it reduces conjugation in the monomer, it can lead to polymers with altered morphologies and packing in the solid state. This can influence properties such as solubility, processability, and charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The steric hindrance can also prevent excessive aggregation, which can be detrimental to device performance.

-

Drug Development: The bithiophene scaffold is present in a number of biologically active molecules. The introduction of methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The defined three-dimensional structure of 3,3'-Dimethyl-2,2'-bithiophene could be exploited in the design of rigid scaffolds for drug discovery, where a specific spatial arrangement of functional groups is required for potent and selective biological activity.

Conclusion

The molecular structure of 3,3'-Dimethyl-2,2'-bithiophene is a compelling example of how subtle changes in chemical structure can have profound effects on molecular conformation and properties. The steric hindrance imposed by the 3,3'-dimethyl substitution forces the bithiophene backbone into a twisted, non-planar geometry. This structural feature is the primary determinant of its electronic and spectroscopic properties. While direct experimental data for this specific molecule is limited, a robust understanding of its synthesis, conformation, and potential applications can be derived from established chemical principles and studies of analogous compounds. As the demand for novel organic materials with tailored properties continues to grow, 3,3'-Dimethyl-2,2'-bithiophene and its derivatives represent a promising class of building blocks for the next generation of organic electronics and therapeutic agents.

References

-

Organic Syntheses. 3,3'-DIMETHYLBIPHENYL. [Link]

-

PubChem. 3,3'-Dimethyl-2,2'-bithiophenyl. [Link]

-

White Rose eTheses Online. A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. [Link]

-

MDPI. Facile Preparation of High-Performance Polythiophene Derivative and Effect of Torsion Angle Between Thiophene Rings on Electrochromic Color Change. [Link]

-

ACS Publications. Building a Torsional Potential between Thiophene Rings to Illustrate the Basics of Molecular Modeling. [Link]

-

ResearchGate. Structure of 3,3'-dimethoxy-2,2'-bithiophene and comparison with quantum-mechanical calculations. [Link]

-

RSC Publishing. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. [Link]

-

MDPI. Synthesis, Crystal Structure, and Electropolymerization of 1,4-Di([2,2′-bithiophen]-3-yl)buta-1,3-diyne. [Link]

-

PubMed. Conformational polymorphism in organic crystals. [Link]

-

Gexin Publications. Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of 3,3'-Dimethyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the conformational analysis of 3,3'-Dimethyl-2,2'-bithiophene, a molecule of significant interest in the fields of materials science and medicinal chemistry. We will delve into the theoretical underpinnings of its conformational preferences, the experimental methodologies used to probe these conformations, and the implications of its structural dynamics on its properties and applications.

Introduction: The Significance of Conformational Dynamics in Bithiophene Scaffolds

The 2,2'-bithiophene core is a fundamental building block for a wide range of organic functional materials, including conducting polymers, organic light-emitting diodes (OLEDs), and field-effect transistors. The performance of these materials is intrinsically linked to the degree of π-conjugation along the polymer backbone, which is in turn governed by the dihedral angle between the two thiophene rings. In the context of drug development, the three-dimensional shape of a molecule, dictated by its conformational preferences, is a critical determinant of its interaction with biological targets.

The introduction of substituents onto the bithiophene scaffold, such as the methyl groups in 3,3'-Dimethyl-2,2'-bithiophene, introduces steric and electronic effects that profoundly influence the molecule's conformational landscape. Understanding the rotational barriers and the geometry of stable conformers is therefore paramount for the rational design of novel materials and therapeutic agents.

Theoretical Conformational Analysis: Unraveling the Energy Landscape

The conformational properties of 3,3'-Dimethyl-2,2'-bithiophene have been a subject of theoretical investigation to understand the influence of the 3,3'-dimethyl substitution on the torsional potential around the central C2-C2' bond.

Key Conformational States

Rotation around the inter-ring bond gives rise to a spectrum of conformations. The primary conformers of interest are the syn (or cisoid) and anti (or transoid) forms, corresponding to dihedral angles of 0° and 180°, respectively. However, due to steric hindrance from the methyl groups, planar conformations are destabilized.

Computational studies employing ab initio molecular orbital theory, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) have provided a detailed picture of the energy landscape.[1][2] These studies consistently indicate that the global energy minima for 3,3'-Dimethyl-2,2'-bithiophene are non-planar, gauche conformations.[2] Specifically, two key stable conformers are identified:

-

syn-gauche: A twisted conformation with a dihedral angle in the range of 50-70°.

-

anti-gauche: Another twisted conformation with a dihedral angle in the range of 120-140°.

This departure from planarity is a direct consequence of the steric repulsion between the methyl groups at the 3 and 3' positions.

Rotational Barriers

The energy barriers to interconversion between these stable conformers are critical for understanding the molecule's dynamic behavior at different temperatures. Theoretical calculations have estimated these barriers, providing insight into the flexibility of the bithiophene linkage.

| Transition State | Dihedral Angle (approx.) | Calculated Rotational Barrier (kcal/mol) | Method | Reference |

| Planar syn | 0° | ~5-7 | HF/6-31G | [1] |

| Perpendicular | 90° | ~1-2 | HF/6-31G | [1] |